3-[3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline
CAS No.: 1018131-31-1
Cat. No.: VC7319824
Molecular Formula: C13H11N3OS
Molecular Weight: 257.31
* For research use only. Not for human or veterinary use.
![3-[3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline - 1018131-31-1](/images/structure/VC7319824.png)
Specification
CAS No. | 1018131-31-1 |
---|---|
Molecular Formula | C13H11N3OS |
Molecular Weight | 257.31 |
IUPAC Name | 3-[3-(5-methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline |
Standard InChI | InChI=1S/C13H11N3OS/c1-8-5-6-11(18-8)12-15-13(17-16-12)9-3-2-4-10(14)7-9/h2-7H,14H2,1H3 |
Standard InChI Key | GLDQPJIMPWWSJM-UHFFFAOYSA-N |
SMILES | CC1=CC=C(S1)C2=NOC(=N2)C3=CC(=CC=C3)N |
Introduction
Property | Value |
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Molecular Formula | C13H11N3OS |
Molecular Weight | 257.31 g/mol |
IUPAC Name | 4-[3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline (structural isomer) |
SMILES | CC1=CC=C(S1)C2=NOC(=N2)C3=CC=C(C=C3)N |
InChIKey | ALVFFDHVDGENPD-UHFFFAOYSA-N |
The compound’s electronic configuration is influenced by the electron-rich thiophene and electron-deficient oxadiazole rings, creating a push-pull system that may enhance its reactivity in chemical reactions or interactions with biological targets.
Synthesis and Reaction Pathways
While no direct synthesis route for 3-[3-(5-Methylthiophen-2-yl)-1,2,4-oxadiazol-5-yl]aniline is documented in the provided sources, analogous methodologies for related oxadiazole derivatives can be extrapolated.
General Synthesis Strategy
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Formation of the Oxadiazole Ring:
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Introduction of the Thiophene Moiety:
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Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the 5-methylthiophene group to the oxadiazole ring.
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Optimized Protocol (Hypothetical)
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Step 1: Synthesis of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)aniline
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Step 2: Functionalization with 5-Methylthiophene
Table 2: Key Reaction Parameters
Parameter | Condition |
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Temperature (Step 1) | 65°C (initial), reflux (final) |
Catalyst (Step 2) | Pd(PPh3)4 |
Solvent | THF/DMF |
Reaction Time | 16–24 hours |
Physicochemical Properties
Solubility and Stability
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Solubility: Limited data available; expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the aromatic and heterocyclic components.
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Stability: Oxadiazoles are generally stable under ambient conditions but may degrade under strong acidic/basic environments or prolonged UV exposure.
Spectroscopic Data
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IR Spectroscopy:
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N-H stretch (aniline): ~3400 cm⁻¹
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C=N (oxadiazole): ~1600 cm⁻¹
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NMR (Hypothetical):
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1H NMR (DMSO-d6): δ 2.45 (s, 3H, CH3), 6.60–7.80 (m, aromatic protons).
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